Cas no 1804411-11-7 (Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate)

Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate
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- インチ: 1S/C11H9F6NO2/c1-2-20-9(19)4-6-3-8(11(15,16)17)18-5-7(6)10(12,13)14/h3,5H,2,4H2,1H3
- InChIKey: CLRNTFPQLPSLMS-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(F)(F)F)C=C1CC(=O)OCC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 341
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 39.2
Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029002194-250mg |
Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate |
1804411-11-7 | 95% | 250mg |
$1,019.20 | 2022-04-02 | |
Alichem | A029002194-500mg |
Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate |
1804411-11-7 | 95% | 500mg |
$1,819.80 | 2022-04-02 | |
Alichem | A029002194-1g |
Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate |
1804411-11-7 | 95% | 1g |
$3,184.50 | 2022-04-02 |
Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetateに関する追加情報
Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate (CAS No. 1804411-11-7): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate, identified by its CAS number 1804411-11-7, is a highly valuable compound in the realm of pharmaceutical synthesis. Its unique structural features, characterized by the presence of trifluoromethyl groups and an acetic ester moiety, make it a versatile intermediate in the development of novel therapeutic agents. This compound has garnered significant attention due to its role in synthesizing bioactive molecules that exhibit promising pharmacological properties.
The< strong>trifluoromethyl substitution pattern in Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate contributes to the enhanced metabolic stability and lipophilicity of the resulting drug candidates. This attribute is particularly crucial in pharmaceutical design, as it often leads to improved pharmacokinetic profiles, including prolonged half-life and increased bioavailability. The< strong>pyridine-4-acetate backbone further enhances its utility, providing a scaffold that can be readily modified through various chemical reactions to yield diverse pharmacophores.
Recent advancements in medicinal chemistry have highlighted the importance of< strong>Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its efficacy as a precursor in developing kinase inhibitors, which are pivotal in treating cancers and inflammatory disorders. The trifluoromethyl groups not only improve the binding affinity of these inhibitors but also enhance their resistance to metabolic degradation.
In addition to its role in kinase inhibition, Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate has been explored in the development of antiviral and antibacterial agents. The unique electronic properties of the trifluoromethyl group influence the reactivity and selectivity of drug candidates, making them more effective against pathogens while minimizing off-target effects. This has led to a surge in research focusing on optimizing synthetic routes to< strong>Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate for large-scale production.
The< strong>acetic ester functionality in this compound also plays a critical role in its pharmaceutical applications. Ester groups are well-known for their ability to enhance drug solubility and permeability across biological membranes. This property is particularly advantageous in oral formulations, where poor solubility can significantly limit therapeutic efficacy. By incorporating Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate into drug design, chemists can develop prodrugs that undergo enzymatic hydrolysis to release active pharmaceutical ingredients with improved bioavailability.
The synthesis of Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity levels. These methods not only streamline the production process but also enable the introduction of additional functional groups for fine-tuning pharmacological properties.
The growing demand for< strong>Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate has spurred innovation in green chemistry approaches. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce environmental impact. For example, catalytic processes that utilize renewable feedstocks and energy-efficient conditions are being explored as alternatives to traditional synthetic methods. These advancements align with global efforts to promote sustainable pharmaceutical manufacturing practices.
In conclusion, Ethyl 2,5-bis(trifluoromethyl)pyridine-4-acetate (CAS No. 1804411-11-7) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and versatile reactivity make it indispensable in developing novel therapeutic agents targeting a wide range of diseases. As research continues to uncover new applications for this compound, its significance in drug discovery is expected to grow even further.
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